Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring, a pyrimidine ring, and an ester functional group. The presence of these rings and functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate typically involves multi-step reactions. One common method includes the condensation of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrimidine ring. The final product is obtained after esterification and purification steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring structure.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine have similar pyrimidine rings.
Uniqueness
What sets Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate apart is its unique combination of the thiophene and pyrimidine rings along with the ester functional group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H16N2O3S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-4-oxo-2-thiophen-2-yl-1,3-dihydrothieno[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C15H16N2O3S2/c1-4-20-14(19)12-11-10(8(2)22-12)13(18)17-15(3,16-11)9-6-5-7-21-9/h5-7,16H,4H2,1-3H3,(H,17,18) |
InChI Key |
UGUSFEIFDZORLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)NC(N2)(C)C3=CC=CS3 |
Origin of Product |
United States |
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